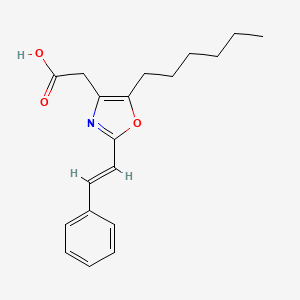
2-(5-Hexyl-2-styryloxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-styryl-4-oxazoleacetic acid is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a hexyl group, a styryl group, and an acetic acid moiety attached to the oxazole ring. The unique structure of 5-Hexyl-2-styryl-4-oxazoleacetic acid makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-styryl-4-oxazoleacetic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .
Industrial Production Methods
Industrial production of 5-Hexyl-2-styryl-4-oxazoleacetic acid may involve the use of continuous flow reactors to ensure efficient and safe synthesis. The use of manganese dioxide packed reactors has been reported to improve the safety profile of the reaction compared to batch synthesis . This approach allows for the rapid cyclodehydration of β-hydroxy amides and the subsequent oxidative aromatization to oxazoles.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-styryl-4-oxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-Hexyl-2-styryl-4-oxazoleacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hexyl-2-styryl-4-oxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
5-Hexyl-2-styryl-4-oxazoleacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[5-hexyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C19H23NO3/c1-2-3-4-8-11-17-16(14-19(21)22)20-18(23-17)13-12-15-9-6-5-7-10-15/h5-7,9-10,12-13H,2-4,8,11,14H2,1H3,(H,21,22)/b13-12+ |
InChI Key |
DFDRZDKGEBFESQ-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CCCCCCC1=C(N=C(O1)C=CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















